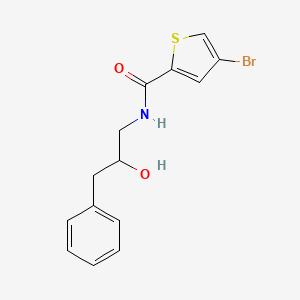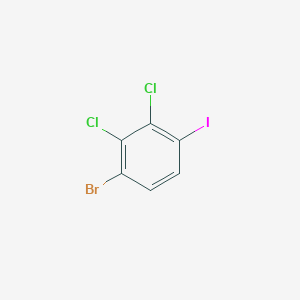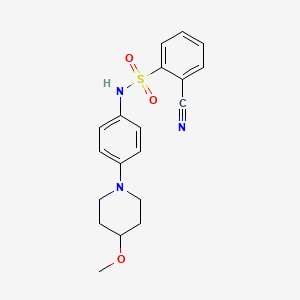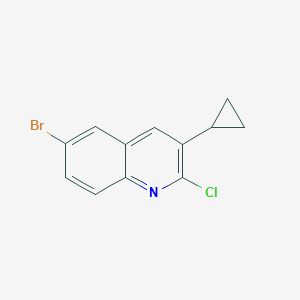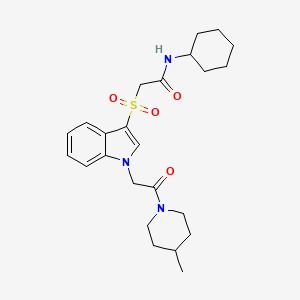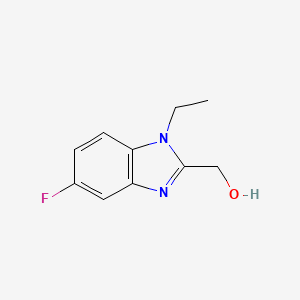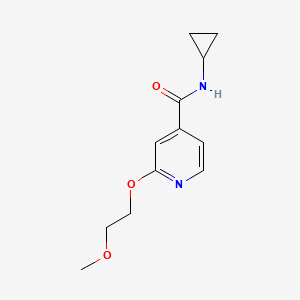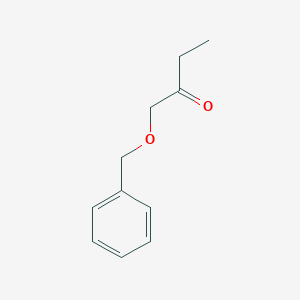
1-(Benzyloxy)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)butan-2-one is an organic compound with the molecular formula C11H14O2. It is a ketone with a benzyloxy group attached to the second carbon of the butanone chain. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Mechanism of Action
Target of Action
It is known to participate in reactions such as the mannich reaction , which is widely used in the preparation of pharmaceuticals and natural products .
Mode of Action
The mode of action of 1-(Benzyloxy)butan-2-one involves its participation in the Mannich reaction . This reaction is a convenient method for the introduction of an aminoalkyl substituent into molecules possessing a labile hydrogen atom .
Biochemical Pathways
The biochemical pathways affected by This compound are related to the Mannich reaction . This reaction is one of the most important carbon–carbon bond-forming reactions in organic synthesis . It plays a significant role in the modern pharmaceutical industry and is used in the development of asymmetric methods for the synthesis of drugs under environmentally benign conditions .
Result of Action
The result of the action of This compound is the formation of anti/syn products, optically pure amino keto ethers of the aromatic series, in high yields . These products are formed through a three-component enantioselective catalytic aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline in aqueous medium in the presence of pseudoephedrine as a chiral catalyst .
Action Environment
The action of This compound is influenced by the environment in which the reaction takes place. For instance, the reaction is carried out in an aqueous medium , which is a useful solvent for organic synthesis due to its safety and low cost . The reaction also requires the presence of a chiral catalyst, pseudoephedrine .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)butan-2-one can be synthesized through several methods. One common method involves the reaction of benzyl alcohol with butanone in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate hemiacetal, which then undergoes dehydration to yield the desired product.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions typically include a temperature range of 60-80°C and a pressure of 1-2 atm. The use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, is common to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid and butanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 1-(benzyloxy)butanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with hydrogen bromide can replace the benzyloxy group with a bromine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrogen bromide in acetic acid.
Major Products Formed:
Oxidation: Benzoic acid and butanoic acid.
Reduction: 1-(Benzyloxy)butanol.
Substitution: 1-Bromo-2-butanone.
Scientific Research Applications
1-(Benzyloxy)butan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: this compound is utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Comparison with Similar Compounds
1-(Benzyloxy)butan-2-one can be compared with other similar compounds, such as:
1-(Benzyloxy)propan-2-one: This compound has a shorter carbon chain and exhibits different reactivity and physical properties.
1-(Benzyloxy)pentan-2-one: With a longer carbon chain, this compound has a higher boiling point and different solubility characteristics.
1-(Benzyloxy)butan-3-one: The position of the benzyloxy group affects the compound’s reactivity and chemical behavior.
Uniqueness: this compound is unique due to its specific molecular structure, which imparts distinct reactivity and physical properties. Its versatility as an intermediate in organic synthesis and its applications in various fields make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
1-phenylmethoxybutan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-11(12)9-13-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOKDBPSOMEMNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)COCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(2-bromopyridin-4-yl)formamido]-2,2-difluoropropanoic acid](/img/structure/B2584272.png)
![9-[(furan-2-yl)methyl]-1-methyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2584274.png)
![(1-(cyclopropylsulfonyl)azetidin-3-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone](/img/structure/B2584275.png)
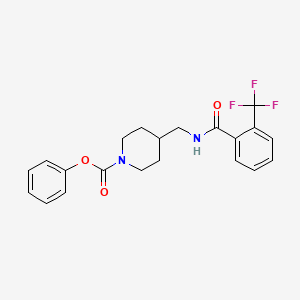
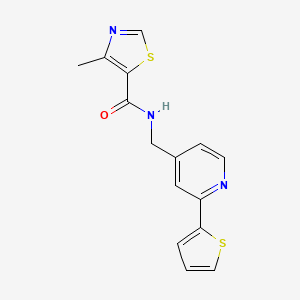
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}methanesulfonamide](/img/structure/B2584279.png)
